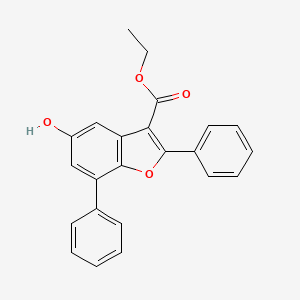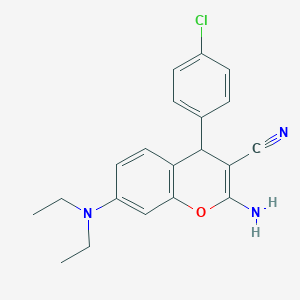![molecular formula C27H23FO5 B11586216 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B11586216.png)
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE is a complex organic compound that features a unique combination of benzodioxepin, chromenone, and fluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxepin ring system through a cyclization reaction. Subsequent steps involve the introduction of the chromenone and fluorophenyl groups via condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and functionalized analogs of the original compound, which can be further explored for their unique properties and applications.
Applications De Recherche Scientifique
3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-6-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-4H-CHROMEN-4-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, enhances its potential for medicinal applications by improving its pharmacokinetic profile and target specificity.
Propriétés
Formule moléculaire |
C27H23FO5 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-7-[(4-fluorophenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C27H23FO5/c1-2-18-12-21-25(14-24(18)32-15-17-4-7-20(28)8-5-17)33-16-22(27(21)29)19-6-9-23-26(13-19)31-11-3-10-30-23/h4-9,12-14,16H,2-3,10-11,15H2,1H3 |
Clé InChI |
NRKVLBUFRSZMLD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC=C(C2=O)C4=CC5=C(C=C4)OCCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586139.png)
![dimethyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}terephthalate](/img/structure/B11586151.png)
![(2Z)-6-(4-chlorobenzyl)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11586152.png)
![(3E)-3-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11586162.png)
![1-(4-Bromophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586163.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586173.png)
![2-methylpropyl 2-ethyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11586177.png)
![(5Z)-5-(4-butoxybenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586187.png)

![Methyl 4-[3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B11586201.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11586206.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11586217.png)

![5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-ol](/img/structure/B11586221.png)
